1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, 2,2,3,3,7,7-hexaMethyl-, Methyl ester

Catalog No.
S14675378
CAS No.
M.F
C15H27NO3
M. Wt
269.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, 2,2...

Product Name

1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, 2,2,3,3,7,7-hexaMethyl-, Methyl ester

IUPAC Name

methyl 2,2,3,3,7,7-hexamethyl-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

InChI

InChI=1S/C15H27NO3/c1-12(2)8-9-15(10-16(12)11(17)18-7)13(3,4)14(5,6)19-15/h8-10H2,1-7H3

InChI Key

VXHKXRGTUDDRHS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CN1C(=O)OC)C(C(O2)(C)C)(C)C)C

1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, 2,2,3,3,7,7-hexaMethyl-, methyl ester is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of azaspiro compounds, which are distinguished by their bicyclic framework that includes nitrogen atoms. The presence of the oxa group (oxygen atom) and multiple methyl groups contributes to its distinctive chemical properties and potential biological activities. The molecular formula for this compound is C16H29NO3C_{16}H_{29}NO_3, and it features a carboxylic acid functional group along with an ester moiety.

The chemical behavior of 1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, methyl ester can be explored through various types of reactions:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Hydrolysis: The ester can undergo hydrolysis in the presence of water and acids or bases to regenerate the carboxylic acid and alcohol.
  • Reduction: The carbonyl groups present in the structure can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The spirocyclic structure allows for substitution reactions where different functional groups can be introduced.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further studies.

Research indicates that compounds within the azaspiro family exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against a range of bacterial strains.
  • Inhibition of Enzymes: Similar compounds have been identified as potent inhibitors of fatty acid amide hydrolase, influencing the endocannabinoid system and potentially leading to analgesic effects.
  • Neuroprotective Effects: Certain derivatives may offer neuroprotective benefits, making them candidates for treating neurodegenerative diseases.

The specific biological activities of 1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, methyl ester require further investigation to elucidate its potential therapeutic applications.

The synthesis of 1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, methyl ester can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to construct the spirocyclic framework.
  • Functional Group Modification: Introduction of the carboxylic acid and ester functionalities can be performed through standard organic synthesis techniques such as acylation or alkylation.
  • Multi-step Synthesis: A combination of reactions including oxidation, reduction, and substitution may be necessary to achieve the desired structure efficiently.

For example, a method involving chloroacetyl chloride and subsequent self-cyclization has been documented for related compounds .

The unique structure of 1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, methyl ester lends itself to various applications:

  • Pharmaceutical Development: As a potential lead compound in drug discovery due to its biological activity.
  • Chemical Synthesis: Serving as a building block for synthesizing more complex molecules in organic chemistry.
  • Material Science: Investigating its properties for use in developing new materials with specific functionalities.

Interaction studies involving 1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, methyl ester focus on its biochemical interactions:

  • Receptor Binding Studies: Evaluating how this compound interacts with specific receptors in biological systems could provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: Testing its ability to inhibit enzymes such as fatty acid amide hydrolase would help assess its therapeutic potential.

These studies are crucial for understanding how this compound might be utilized in medicinal chemistry.

Several similar compounds exhibit structural and functional similarities to 1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, methyl ester:

Compound NameStructure TypeNotable Features
7-Azaspiro[3.5]nonane-6,8-dioneBicyclicInhibits fatty acid amide hydrolase
2-Oxa-6-azaspiro[3.3]heptaneSpirocyclicKnown for stability and reactivity
1-Oxa-8-azaspiro[4.5]decaneSpirocyclicExhibits similar inhibitory activity against enzymes
7-Oxa-2-azaspiro[3.5]nonaneSpirocyclicFunctionalized derivatives used in drug design

Uniqueness

1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, methyl ester stands out due to its specific combination of functional groups and spirocyclic structure that may confer unique stability and reactivity compared to other azaspiro compounds. Its potential applications in pharmacology and material science further highlight its significance in research and industry.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

269.19909372 g/mol

Monoisotopic Mass

269.19909372 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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